ETHYL 2-[(2-AMINO-6-METHYL-4-PYRIMIDINYL)SULFANYL]ACETATE
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Overview
Description
ETHYL 2-[(2-AMINO-6-METHYL-4-PYRIMIDINYL)SULFANYL]ACETATE is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with an amino group, a methyl group, and a sulfanyl-acetic acid ethyl ester moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[(2-AMINO-6-METHYL-4-PYRIMIDINYL)SULFANYL]ACETATE typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced through a nucleophilic substitution reaction using a suitable thiol reagent.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[(2-AMINO-6-METHYL-4-PYRIMIDINYL)SULFANYL]ACETATE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The pyrimidine ring can be reduced under specific conditions to form a dihydropyrimidine derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, ETHYL 2-[(2-AMINO-6-METHYL-4-PYRIMIDINYL)SULFANYL]ACETATE can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of pyrimidine derivatives on cellular processes. It can serve as a probe to investigate enzyme-substrate interactions and the role of specific functional groups in biological activity.
Medicine
In medicine, this compound has potential applications as a drug candidate. Its structure can be modified to enhance its pharmacological properties, making it a promising lead compound for the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in areas such as polymer chemistry and materials science.
Mechanism of Action
The mechanism of action of ETHYL 2-[(2-AMINO-6-METHYL-4-PYRIMIDINYL)SULFANYL]ACETATE involves its interaction with specific molecular targets. The amino and sulfanyl groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The pyrimidine ring can also participate in π-π stacking interactions, further influencing the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(2-Amino-6-methyl-pyrimidin-4-ylamino)-benzoic acid: This compound shares a similar pyrimidine core but has a benzoic acid moiety instead of the sulfanyl-acetic acid ethyl ester group.
2-Benzylamino-4-(4-iodophenylamino)-6-methylpyrimidine: This compound has a similar pyrimidine ring with different substituents.
Uniqueness
ETHYL 2-[(2-AMINO-6-METHYL-4-PYRIMIDINYL)SULFANYL]ACETATE is unique due to the presence of the sulfanyl-acetic acid ethyl ester group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications and distinguishes it from other pyrimidine derivatives.
Properties
Molecular Formula |
C9H13N3O2S |
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Molecular Weight |
227.29 g/mol |
IUPAC Name |
ethyl 2-(2-amino-6-methylpyrimidin-4-yl)sulfanylacetate |
InChI |
InChI=1S/C9H13N3O2S/c1-3-14-8(13)5-15-7-4-6(2)11-9(10)12-7/h4H,3,5H2,1-2H3,(H2,10,11,12) |
InChI Key |
PZQODSJREVUUEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CSC1=NC(=NC(=C1)C)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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